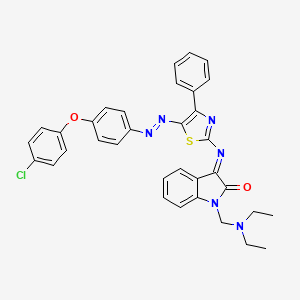

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „2H-Indol-2-on, 1,3-Dihydro-3-((5-((4-(4-Chlorphenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-“ umfasst mehrere Schritte, darunter die Bildung des Indolkernes, die Einführung der Azogruppe und die Anbindung der Thiazol- und Diethylaminogruppen. Typische Reaktionsbedingungen können beinhalten:

Bildung des Indolkernes: Dies kann durch die Fischer-Indolsynthese erreicht werden, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen umfasst.

Einführung der Azogruppe: Die Azogruppe kann durch Diazotierung und anschließende Azokupplungsreaktionen eingeführt werden.

Anbindung von Thiazol- und Diethylaminogruppen: Diese Gruppen können durch nukleophile Substitutionsreaktionen eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierter Reaktionsumgebungen und Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indolkern oder an der Azogruppe.

Reduktion: Reduktionsreaktionen können die Azogruppe zum Ziel haben und sie in das entsprechende Amin umwandeln.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können an verschiedenen Stellen des Moleküls stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel können Natriumborhydrid (NaBH4) oder Wasserstoffgas (H2) mit einem Katalysator verwendet werden.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) können eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Chinonen führen, während Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

Synthese komplexer Moleküle: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Katalyse: Sie kann als Ligand in katalytischen Reaktionen dienen.

Biologie

Biologische Sonden: Die Verbindung kann aufgrund ihrer einzigartigen Struktur als Sonde zur Untersuchung biologischer Prozesse verwendet werden.

Medizin

Arzneimittelentwicklung: Ihre potenziellen biologischen Aktivitäten machen sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie

Farbstoffe und Pigmente: Die Azogruppe in der Verbindung macht sie für die Verwendung in Farbstoffen und Pigmenten geeignet.

Materialwissenschaften: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von „2H-Indol-2-on, 1,3-Dihydro-3-((5-((4-(4-Chlorphenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-“ hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die beteiligten Wege könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interkalation in DNA umfassen.

Wirkmechanismus

The mechanism of action of “2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indolderivate: Verbindungen wie Indol-3-essigsäure und Indol-3-carbinol.

Azoverbindungen: Verbindungen wie Azobenzol und Methylorange.

Thiazolderivate: Verbindungen wie Thiazol und Benzothiazol.

Einzigartigkeit

Die Einzigartigkeit von „2H-Indol-2-on, 1,3-Dihydro-3-((5-((4-(4-Chlorphenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-“ liegt in ihrer komplexen Struktur, die mehrere funktionelle Gruppen vereint, was sie vielseitig für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

CAS-Nummer |

139032-29-4 |

|---|---|

Molekularformel |

C34H29ClN6O2S |

Molekulargewicht |

621.2 g/mol |

IUPAC-Name |

(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(diethylaminomethyl)indol-2-one |

InChI |

InChI=1S/C34H29ClN6O2S/c1-3-40(4-2)22-41-29-13-9-8-12-28(29)31(33(41)42)37-34-36-30(23-10-6-5-7-11-23)32(44-34)39-38-25-16-20-27(21-17-25)43-26-18-14-24(35)15-19-26/h5-21H,3-4,22H2,1-2H3/b37-31+,39-38? |

InChI-Schlüssel |

UQCLSHURQKILPA-JTJCPQIOSA-N |

Isomerische SMILES |

CCN(CC)CN1C2=CC=CC=C2/C(=N\C3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C1=O |

Kanonische SMILES |

CCN(CC)CN1C2=CC=CC=C2C(=NC3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.